N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide
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Overview
Description
N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide typically involves the reaction of 3-methoxyaniline with pentanoyl chloride to form an intermediate, which is then reacted with 4-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amide group can produce an amine derivative .
Scientific Research Applications
N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-(3-methoxyphenyl)benzamide: This compound has a similar structure but with a fluorine atom instead of a pentanoylamino group.
N-(3-methoxyphenyl)-4-(butanoylamino)benzamide: Similar structure with a butanoylamino group instead of a pentanoylamino group.
Uniqueness
N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-8-18(22)20-15-11-9-14(10-12-15)19(23)21-16-6-5-7-17(13-16)24-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
YCKZRANCPMENFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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